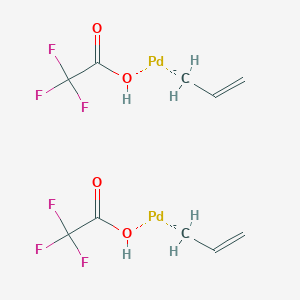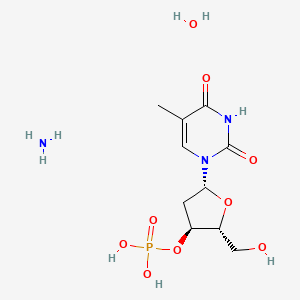
Thymidine 3'-monophosphate ammonium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 3’-monophosphate ammonium salt hydrate is a chemical compound with the empirical formula C10H14N2O8P · xNH3 · yH2O and a molecular weight of 321.20 (anhydrous free acid basis) . It is a nucleotide derivative of thymidine, which is a pyrimidine nucleoside. This compound is commonly used in biochemical and molecular biology research due to its role in DNA synthesis and repair.
Méthodes De Préparation
Thymidine 3’-monophosphate ammonium salt hydrate is typically prepared enzymatically . The enzymatic preparation involves the use of specific enzymes that catalyze the phosphorylation of thymidine to form thymidine monophosphate. This method ensures high purity and specificity of the product. Industrial production methods may involve large-scale enzymatic reactions under controlled conditions to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Thymidine 3’-monophosphate ammonium salt hydrate can undergo various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis.
Hydrolysis: The compound can be hydrolyzed to release thymidine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like thymidine kinase . The major products formed from these reactions are thymidine diphosphate, thymidine triphosphate, and thymidine.
Applications De Recherche Scientifique
Thymidine 3’-monophosphate ammonium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study phosphorylation and other biochemical processes.
Biology: The compound is crucial in DNA synthesis studies, cell proliferation assays, and as a marker for DNA replication.
Medicine: It is used in research related to cancer, where it helps in understanding DNA synthesis and repair mechanisms in cancer cells.
Industry: The compound is used in the production of diagnostic kits and reagents for molecular biology research
Mécanisme D'action
Thymidine 3’-monophosphate ammonium salt hydrate exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for thymidylate kinase, which catalyzes the phosphorylation of thymidine monophosphate to thymidine diphosphate . This reaction is essential for the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA. The compound also interacts with other enzymes involved in DNA replication and repair, ensuring the fidelity and efficiency of these processes.
Comparaison Avec Des Composés Similaires
Thymidine 3’-monophosphate ammonium salt hydrate can be compared with other nucleotide derivatives such as:
Thymidine diphosphate (TDP): A phosphorylated form of thymidine monophosphate, essential for DNA synthesis.
Thymidine triphosphate (TTP): The triphosphate form, which is directly incorporated into DNA during replication.
Deoxyuridine monophosphate (dUMP): A precursor in the synthesis of thymidine monophosphate.
The uniqueness of thymidine 3’-monophosphate ammonium salt hydrate lies in its specific role as a substrate for thymidylate kinase and its involvement in the initial steps of DNA synthesis .
Propriétés
Formule moléculaire |
C10H20N3O9P |
|---|---|
Poids moléculaire |
357.25 g/mol |
Nom IUPAC |
azane;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H15N2O8P.H3N.H2O/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);1H3;1H2/t6-,7+,8+;;/m0../s1 |
Clé InChI |
AWIYUQSEPILHQT-ZJWYQBPBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O.N.O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O.N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)



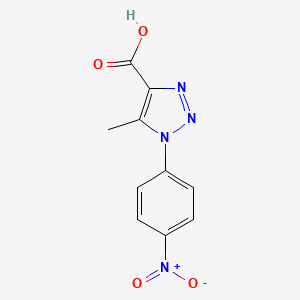
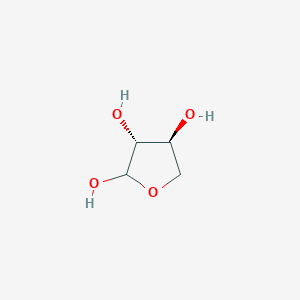

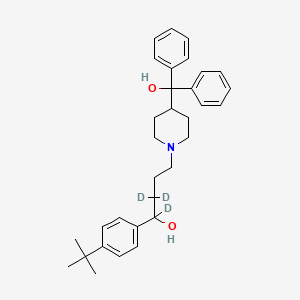
![D-[3-2H]Glucose](/img/structure/B12057919.png)

